molecular formula C6H7BClNO2 B3033200 (2-Amino-4-chlorophenyl)boronic acid CAS No. 948592-74-3

(2-Amino-4-chlorophenyl)boronic acid

Cat. No.: B3033200
CAS No.: 948592-74-3
M. Wt: 171.39 g/mol
InChI Key: DZHUKKXYYYMRGI-UHFFFAOYSA-N
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Description

(2-Amino-4-chlorophenyl)boronic acid is a useful research compound. Its molecular formula is C6H7BClNO2 and its molecular weight is 171.39 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-amino-4-chlorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHUKKXYYYMRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601334
Record name (2-Amino-4-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948592-74-3
Record name (2-Amino-4-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Expanding Role of Arylboronic Acids in Organic and Material Sciences

Arylboronic acids are a class of organic compounds characterized by a boron atom bonded to an aryl group and two hydroxyl groups. Their prominence in scientific research stems from their stability, low toxicity, and remarkable versatility in chemical reactions. These compounds are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the construction of complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, and arylboronic acids are key players in this palladium-catalyzed transformation. boronmolecular.com This reaction's ability to create carbon-carbon bonds with high efficiency and selectivity has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.com Beyond this renowned reaction, arylboronic acids participate in a host of other transformations, including Chan-Lam coupling for C-N and C-O bond formation, and additions to unsaturated systems.

In the realm of material sciences , arylboronic acids serve as essential building blocks for the construction of functional materials. musechem.com Their rigid aromatic structures and directional bonding capabilities make them ideal for creating porous crystalline materials known as covalent organic frameworks (COFs). musechem.com These materials exhibit potential applications in gas storage, separation, and catalysis. Furthermore, the ability of arylboronic acids to form reversible covalent bonds with diols is harnessed in the development of sensors for saccharides and other biologically important molecules. musechem.com

Unique Characteristics of Aminophenylboronic Acid Derivatives

The introduction of an amino group onto the phenyl ring of a boronic acid, as seen in aminophenylboronic acid derivatives, imparts a unique set of properties and reactivity. The amino group, a versatile functional handle, can be readily modified, allowing for the synthesis of a diverse array of more complex molecules. This feature is particularly valuable in the development of libraries of compounds for drug discovery and other applications.

Aminophenylboronic acids have demonstrated significant potential in the field of medicinal chemistry . For instance, 3-aminophenylboronic acid is utilized as an inhibitor of β-lactamases, enzymes that confer bacterial resistance to penicillin-based antibiotics. tcichemicals.com The ability of the boronic acid moiety to interact with the active sites of enzymes, coupled with the synthetic versatility of the amino group, makes these derivatives attractive scaffolds for the design of new therapeutic agents. nih.gov

Furthermore, the presence of the amino group can influence the electronic properties of the molecule, which can be advantageous in the design of chemosensors. sigmaaldrich.com By immobilizing aminophenylboronic acid derivatives on surfaces, scientists can create sensors capable of detecting saccharides and other glycosylated biomolecules through selective binding events. sigmaaldrich.com

2 Amino 4 Chlorophenyl Boronic Acid in the Landscape of Boron Chemistry Research

Precursor Synthesis and Functional Group Transformations

The successful synthesis of this compound hinges on the effective construction of a 1-amino-3-chloro-benzene framework, which can then be subjected to a borylation reaction at the C2 position. This requires careful strategic planning regarding the introduction and manipulation of functional groups.

Strategies for ortho-Amino and para-Chloro Functionalization

Achieving the desired 1,2,4-substitution pattern on the benzene (B151609) ring requires a multi-step approach that leverages the directing effects of substituents in electrophilic aromatic substitution reactions. masterorganicchemistry.com The interplay between the electron-donating, ortho-, para-directing amino group and the electron-withdrawing, ortho-, para-directing chloro group must be carefully managed.

Common strategies often begin with a commercially available, appropriately substituted benzene derivative. Two plausible synthetic routes are:

Starting from 4-chloroaniline (B138754): The amino group is a strong activating, ortho-, para-director. masterorganicchemistry.com To introduce a substituent at the position ortho to the amine, the more reactive para-position must be blocked. In 4-chloroaniline, the para-position relative to the amine is already occupied by the chlorine atom. Direct functionalization of 4-chloroaniline would typically be directed to the positions ortho to the strongly activating amino group (C2 and C6). Subsequent steps would be required to introduce the boron functionality selectively at one of these positions.

Starting from a precursor amenable to functionalization: An alternative approach involves starting with a molecule like p-carboxyphenylboronic acid. A synthetic sequence reported for a related compound involves nitration ortho to the boronic acid group, followed by esterification and subsequent reduction of the nitro group to an amine. google.com A similar strategy could be envisioned where a chlorine atom is present at the para-position.

The regioselectivity of these reactions is paramount. The directing effects of the substituents guide the incoming electrophile to the desired position on the aromatic ring. The amino group is a powerful ortho-, para-director, while the chloro group is a deactivating but also ortho-, para-directing substituent. masterorganicchemistry.com In a molecule like 4-chloroaniline, the positions ortho to the amino group are the most activated and therefore the most likely sites for electrophilic attack.

Amine Protection and Deprotection Strategies

The amino group is reactive and can interfere with many synthetic transformations, particularly those involving strong bases or organometallic reagents used in borylation reactions. masterorganicchemistry.com Therefore, it is often necessary to "protect" the amine with a temporary functional group that renders it inert to the reaction conditions. This protecting group must be easily removable later in the synthesis to restore the free amine.

Common amine protecting groups include carbamates such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). masterorganicchemistry.com The choice of protecting group depends on its stability under the planned reaction conditions and the mildness of the conditions required for its removal.

Protecting GroupProtection ReagentDeprotection ConditionsKey Characteristics
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong acid (e.g., trifluoroacetic acid, TFA)Stable to catalytic hydrogenation and basic conditions. masterorganicchemistry.com
Cbz (benzyloxycarbonyl)Benzyl chloroformate (CbzCl)Catalytic hydrogenation (e.g., H₂, Pd-C)Stable to acidic and basic conditions. masterorganicchemistry.com
Fmoc (9-fluorenylmethoxycarbonyl)Fmoc-Cl or Fmoc-OSuBase (e.g., piperidine)Stable to acidic conditions and hydrogenation. masterorganicchemistry.com

For the synthesis of this compound, a protecting group stable to the conditions of the chosen borylation method is essential. For instance, if a lithiation-based method is used, the protecting group must withstand strong bases like n-butyllithium.

Boronation Techniques

The introduction of the boronic acid moiety onto the aromatic ring is the key step in the synthesis. Several powerful methods have been developed for this transformation, each with its own advantages and limitations.

Metal-Halogen Exchange and Borate (B1201080) Trapping

Metal-halogen exchange is a classic and effective method for preparing organometallic reagents, which can then be converted into boronic acids. wikipedia.org This process typically involves treating an aryl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. acsgcipr.org The reaction results in the exchange of the halogen atom for a lithium atom, forming a highly reactive aryllithium species. wikipedia.org

This aryllithium intermediate is then "trapped" by an electrophilic boron reagent, most commonly a trialkyl borate like triisopropyl borate or trimethyl borate. acsgcipr.orgnih.gov The subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid.

General Reaction Scheme: Ar-X + R-Li → Ar-Li + R-X (where X = Br, I) Ar-Li + B(OR')₃ → Ar-B(OR')₃⁻ Li⁺ Ar-B(OR')₃⁻ Li⁺ + H₃O⁺ → Ar-B(OH)₂

A significant challenge with this method is the need for cryogenic temperatures (e.g., -78 °C) to control the high reactivity of the organolithium reagents and prevent side reactions. acsgcipr.org Furthermore, the functional group tolerance can be limited, as the strong basicity of the alkyllithium reagent can react with acidic protons elsewhere in the molecule, necessitating protection strategies for groups like amines. masterorganicchemistry.com

Suzuki-Miyaura Borylation for Boronic Ester Precursors

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that has become one of the most versatile and widely used methods for synthesizing aryl boronic esters. alfa-chemistry.comorganic-chemistry.org This reaction couples an aryl halide or triflate with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. rsc.org

The resulting boronic esters, such as pinacol (B44631) esters, are generally stable, can be purified by chromatography, and are readily handled. organic-chemistry.orgchem-station.com They serve as excellent precursors that can be used directly in subsequent Suzuki-Miyaura coupling reactions or hydrolyzed to the corresponding boronic acids if needed. organic-chemistry.org

ComponentCommon ExamplesPurpose
Aryl Halide Ar-Br, Ar-I, Ar-Cl, Ar-OTfBoron acceptor
Boron Reagent Bis(pinacolato)diboron (B₂pin₂), Bis-boronic acid (BBA)Boron source nih.govalfa-chemistry.com
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhos-Pd-G2Catalyzes the C-B bond formation nih.govalfa-chemistry.com
Base Potassium acetate (B1210297) (KOAc), Potassium phenoxide (KOPh)Activates the diboron reagent and facilitates transmetalation organic-chemistry.org
Solvent Dioxane, DMSO, TolueneReaction medium

A key advantage of the Miyaura borylation is its excellent functional group tolerance, allowing the reaction to proceed in the presence of esters, nitriles, and other sensitive groups. alfa-chemistry.com The choice of a relatively weak base like potassium acetate (KOAc) is crucial to prevent a competing Suzuki coupling between the newly formed boronic ester and the starting aryl halide. organic-chemistry.orgrsc.org More atom-economical approaches using bis-boronic acid [B₂(OH)₄] have also been developed. nih.gov

Directed ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org The method relies on a "directing metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium reagent and directs deprotonation specifically to the adjacent ortho-position. wikipedia.orgresearchgate.net The resulting aryllithium intermediate can then be trapped with an electrophile, such as a trialkyl borate, to introduce a boronic acid group. nih.gov

For the synthesis of this compound, the amino group itself or, more commonly, a protected amino group (e.g., an amide or carbamate) can serve as an effective DMG. The heteroatom (N or O) in the DMG acts as a Lewis base, coordinating the lithium from the alkyllithium reagent and positioning it for selective proton abstraction from the nearest C-H bond. wikipedia.org

This one-pot sequence of directed metalation, borylation, and subsequent cross-coupling offers an efficient route to substituted biaryls, avoiding the often difficult isolation of pyridyl or anilino boronic acids. nih.gov The choice of the directing group and the reaction conditions are critical for achieving high yields and regioselectivity.

One-Pot and Multi-Component Reaction Approaches

One-pot syntheses and multi-component reactions (MCRs) represent a highly efficient strategy in modern organic chemistry, minimizing sequential purifications, saving time, and reducing waste. nih.gov These approaches are increasingly applied to the synthesis of complex molecules incorporating boronic acid moieties.

A prominent application of boronic acids in MCRs is the Petasis reaction, a powerful three-component coupling of a boronic acid, an amine, and a carbonyl derivative to generate highly functionalized amines. acs.org Another significant class involves isocyanide-based multi-component reactions (IMCRs), such as the Ugi and Passerini reactions, which can utilize unprotected phenylboronic acids as one of the key building blocks to create diverse, peptide-like scaffolds. nih.govnih.gov For instance, the Ugi four-component reaction (U-4CR) combines an isocyanide, a carboxylic acid, an aldehyde or ketone, and a primary amine to yield dipeptide-like structures. nih.govnih.gov Phenylboronic acids functionalized with an amine, carboxylic acid, or isocyanide group can participate as one of these components. nih.gov

Furthermore, one-pot methodologies have been developed that combine the synthesis of the boronic acid with its subsequent application. A notable example is a two-step, one-pot method for Suzuki-Miyaura-type coupling, where an aryl chloride is first converted to its corresponding arylboronic acid using tetrahydroxydiboron, and this intermediate is then coupled with a second aryl chloride without isolation. nih.govresearchgate.net This strategy streamlines the process of forming biaryl compounds from readily available starting materials. nih.govresearchgate.net Boronic acids themselves can also serve as catalysts in one-pot MCRs; for example, 3-nitrophenylboronic acid has been employed to catalyze the three-component condensation of aromatic aldehydes, phenols, and malononitrile (B47326) to produce 2-amino-4H-chromenes in excellent yields. cbijournal.com

Table 1: Examples of Multi-Component Reactions Involving Phenylboronic Acid Derivatives

Reaction Name Components Resulting Scaffold Reference
Petasis Reaction Boronic Acid, Amine, Carbonyl Highly Functionalized Amines acs.org
Ugi Reaction (U-4CR) Isocyanide, Carboxylic Acid, Carbonyl, Amine Peptidomimetics / Dipeptide-like structures nih.gov
Passerini Reaction Isocyanide, Carboxylic Acid, Carbonyl α-Acyloxy Carboxamides nih.gov

Regioselective Synthesis of Substituted Phenylboronic Acids

The precise placement of the boronic acid group and other substituents on the aromatic ring is critical for its utility as a synthetic intermediate. Several methodologies have been developed to achieve high regioselectivity in the synthesis of compounds like this compound.

Transition metal-catalyzed borylation is a cornerstone of modern regioselective synthesis. The Miyaura borylation reaction, which couples aryl halides or triflates with diboronyl reagents using a palladium catalyst, is a widely used and robust method. organic-chemistry.orgchemicalbook.com For a substrate such as 3-chloroaniline, this approach would target the positions ortho and para to the amino group, although steric hindrance and electronic effects must be carefully considered. Another powerful technique is the iridium-catalyzed C-H borylation of arenes, which allows for the direct conversion of aromatic C-H bonds to C-B bonds. organic-chemistry.orgnih.gov The regioselectivity of this reaction is often governed by steric factors, favoring borylation at the least hindered positions.

Beyond C-H activation, traditional methods involving organometallic intermediates remain highly effective. The electrophilic trapping of arylmetal species, generated via lithium-halogen exchange or from Grignard reagents, with borate esters at low temperatures is a classic and reliable route. organic-chemistry.orgnih.gov The initial formation of the organometallic reagent dictates the position of subsequent borylation. Directed ortho-metalation is a particularly powerful strategy where a directing group on the aromatic ring (such as an amide or methoxy (B1213986) group) directs lithiation, and subsequent borylation, to the adjacent ortho position. chemicalbook.com

More recently, metal-free borylation methods have emerged as attractive alternatives. Photoinduced, transition-metal-free borylation of haloarenes and arylammonium salts can provide boronic acids and esters with excellent functional group tolerance. organic-chemistry.org

Table 2: Overview of Regioselective Borylation Methods

Method Starting Material Key Reagents/Catalyst Regiochemical Control Reference
Miyaura Borylation Aryl Halide/Triflate Pd Catalyst, Diboron Reagent Position of Halide/Triflate organic-chemistry.org
Iridium-Catalyzed C-H Borylation Arene Ir Catalyst, Diboron Reagent Steric Hindrance organic-chemistry.orgnih.gov
Grignard/Organolithium Route Aryl Halide Mg or Organolithium, Borate Ester Position of Halide organic-chemistry.orgnih.gov
Directed ortho-Metalation Arene with Directing Group Organolithium, Borate Ester ortho to Directing Group chemicalbook.com

Synthetic Routes to Borinic Acid Derivatives from Arylboron Reagents

Borinic acids [R₂B(OH)] and their derivatives are a valuable subclass of organoboranes used in catalysis and cross-coupling reactions. mdpi.com One of the primary strategies for their synthesis begins with pre-existing arylboron reagents, such as arylboronic acids or their esters. mdpi.com This approach involves the formation of a second carbon-boron bond on the boron atom.

A common method is the addition of organometallic reagents, like organolithiums or Grignard reagents, to an arylboronic ester. mdpi.com This reaction introduces a second aryl or alkyl group to the boron center, which upon hydrolysis yields the borinic acid. For example, the addition of Grignard reagents to 9-chloro-oxaboraphenanthrene has been shown to produce borinic ester derivatives in excellent yields, accommodating both sterically hindered and electron-deficient substituents. mdpi.com

Another route involves the cleavage of a carbon-boron bond from a triarylborane. mdpi.com While this starts from a more complex boron reagent, controlled hydrolysis can selectively remove one aryl group to furnish the diarylborinic acid. mdpi.com Alternatively, reacting the triarylborane with a bidentate ligand, such as an amino alcohol, can lead to the formation of stable, four-coordinated borinic derivatives. mdpi.com Electrophilic aromatic borylation, where an electrophilic boron species reacts at the ipso position of an arylstannane or arylsilane, can also be employed to synthesize borinic acids, effectively exchanging the tin or silicon atom for a boron group. mdpi.com

Table 3: Synthetic Approaches to Borinic Acid Derivatives from Arylboron Precursors

Precursor Type Key Reagents Product Type Description Reference
Arylboronic Ester Organolithium or Grignard Reagent Borinic Acid/Ester Addition of a second organic group to the boron center. mdpi.com
Triarylborane Water (Hydrolysis) Borinic Acid Controlled cleavage of one C-B bond. mdpi.com
Triarylborane Bidentate Ligand (e.g., amino alcohol) Four-coordinated Borinic Derivative Ligand-induced cleavage of one C-B bond to form a stable chelate. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The boronic acid functional group of this compound is a key player in its chemical reactivity, enabling its participation in a variety of transition metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of carbon-carbon bonds, a fundamental transformation in the assembly of complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of biaryl and heteroaryl structures. numberanalytics.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide. researchgate.net

The coupling of heteroaryl halides with arylboronic acids is also a well-established transformation, yielding a range of heterobiaryl products. nih.govnih.gov These reactions are crucial in medicinal chemistry, as heteroaromatic motifs are prevalent in many drug molecules.

Table 1: Illustrative Scope of Suzuki-Miyaura Coupling with Aryl Halides
Aryl Halide PartnerProductCatalyst SystemBaseSolventYield (%)
4-Iodoanisole4'-Methoxy-3-amino-5-chlorobiphenylPd/CK2CO3DMF92
4-Bromotoluene4'-Methyl-3-amino-5-chlorobiphenylPd(OAc)2/SPhosK3PO4Toluene/H2OHigh
4-Chlorobenzonitrile4'-Cyano-3-amino-5-chlorobiphenylPd2(dba)3/XPhosK3PO4DioxaneHigh
1-Bromo-4-(trifluoromethyl)benzene4'-(Trifluoromethyl)-3-amino-5-chlorobiphenylPd(PPh3)4Na2CO3Toluene/EtOH/H2OGood
2-Bromopyridine2-(2-Amino-4-chlorophenyl)pyridinePd2(dba)3/LigandKFDioxane70-80
3-Bromofuran3-(2-Amino-4-chlorophenyl)furanPd(OAc)2/LigandK3PO4Dioxane/H2OModerate

Note: This table is illustrative and based on general Suzuki-Miyaura reaction knowledge. Specific yields for this compound may vary.

The electronic and steric nature of substituents on both the aryl halide and the boronic acid can significantly impact the efficiency and selectivity of the Suzuki-Miyaura reaction. Generally, electron-withdrawing groups on the aryl halide enhance the rate of oxidative addition, the first step in the catalytic cycle, thereby increasing the reaction rate. researchgate.net Conversely, electron-donating groups can slow down this step.

Palladium complexes are the most extensively used catalysts for Suzuki-Miyaura cross-coupling reactions. libretexts.org A variety of palladium sources, such as palladium(II) acetate (Pd(OAc)2) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), are commonly employed in combination with phosphine (B1218219) ligands. mdpi.com The choice of ligand is critical and can influence the catalyst's stability, activity, and selectivity. Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, have proven to be highly effective in promoting the coupling of challenging substrates, including aryl chlorides. nih.govnih.gov The reaction is typically carried out in the presence of a base, such as potassium carbonate (K2CO3) or potassium phosphate (B84403) (K3PO4), and in a suitable solvent system, often a mixture of an organic solvent and water. mdpi.comresearchgate.net

While palladium catalysts are dominant, there is growing interest in developing more sustainable and economical alternatives using first-row transition metals like nickel and copper. numberanalytics.com Nickel catalysts have shown remarkable activity in cross-coupling reactions, often enabling the use of less reactive aryl chlorides as coupling partners. beilstein-journals.org Various nickel complexes, in conjunction with suitable ligands, have been developed for Suzuki-Miyaura couplings. scispace.com

Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam coupling for the formation of C-N and C-O bonds, are also well-established. researchgate.netnih.govnih.gov While less common for C-C bond formation in a Suzuki-Miyaura type reaction, research into copper-catalyzed arylations of organoboron compounds is an active area. These systems offer the advantage of being more cost-effective than palladium. A nickel-mediated N-arylation using arylboronic acids has been reported as an alternative to the copper-mediated Chan-Lam coupling. organic-chemistry.org

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign Suzuki-Miyaura coupling protocols. chemrxiv.org A key focus has been the replacement of volatile organic solvents with water. researchgate.net The use of aqueous media is advantageous due to water's low cost, non-flammability, and low toxicity. nih.gov Water-soluble catalysts and ligands have been designed to facilitate these reactions. scielo.org.mx Furthermore, advancements have been made in performing these couplings under milder conditions, such as at room temperature, and with lower catalyst loadings to minimize metal waste. semanticscholar.org The development of recyclable catalysts is another important aspect of greening the Suzuki-Miyaura reaction. rsc.org

Carbon-Heteroatom Bond Formation

The formation of bonds between carbon and heteroatoms such as nitrogen is a cornerstone of modern organic synthesis, crucial for the construction of pharmaceuticals and functional materials. This compound is a competent partner in several such transformations, most notably in copper-catalyzed C-N coupling reactions.

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is a powerful method for forming aryl carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org This reaction facilitates the oxidative coupling of arylboronic acids with N-H or O-H containing compounds, including amines, amides, imides, and nitrogen-containing heterocycles. wikipedia.orgorganic-chemistry.org A key advantage of this method is its use of inexpensive and abundant copper catalysts, often in the form of copper(II) acetate, and its ability to proceed under mild conditions, frequently at room temperature and open to the air. wikipedia.org

The general mechanism involves the formation of a copper-aryl complex, which then interacts with the heteroatom nucleophile. A subsequent reductive elimination from a copper(III) intermediate yields the desired C-N or C-O bond and regenerates a Cu(I) species, which is reoxidized to complete the catalytic cycle. wikipedia.org

While the Chan-Lam coupling is broadly applicable to a wide range of arylboronic acids, the presence of the free amino group in this compound presents specific considerations. This nucleophilic group could potentially lead to self-coupling or other side reactions under the coupling conditions. However, it can serve as a valuable arylating agent for various nitrogen-based nucleophiles. For instance, the general methodology has been successfully applied to the N-arylation of poorly-activated imidazoles and other heterocycles. nih.govnih.gov

Table 1: General Conditions for Chan-Lam C-N Coupling

ComponentTypical Reagents and ConditionsReference
Arylating AgentArylboronic Acid wikipedia.orgorganic-chemistry.org
NucleophileAmines, Amides, Imides, Sulfonamides, N-Heterocycles organic-chemistry.orgchemrxiv.org
CatalystCu(OAc)₂, Cu(OTf)₂, or other Cu(II) salts wikipedia.orgnih.gov
BasePyridine, K₂CO₃, Et₃N, or other organic/inorganic bases wikipedia.orgnih.gov
SolventCH₂Cl₂, MeOH, Toluene, THF nih.govnih.gov
AtmosphereTypically open to air; O₂ can facilitate catalyst reoxidation wikipedia.orgnih.gov
TemperatureRoom temperature to moderate heating (e.g., 70 °C) wikipedia.orgnih.gov

Beyond its use as an arylating agent in Chan-Lam couplings, the unique ortho-amino substitution pattern of this compound enables its participation in cyclocondensation reactions to form novel boron-containing heterocycles. aablocks.com The proximate amino and boronic acid groups can react with bifunctional reagents in a single step to construct complex fused ring systems. This reactivity is a powerful tool for generating molecular scaffolds with potential applications in medicinal chemistry and materials science.

For example, ortho-aminophenylboronic acids are known to react with reagents like isatoic anhydride (B1165640) to produce benzo[d] nih.govnih.govucl.ac.ukdiazaborinin-4(1H)-ones, which are boron-containing analogues of quinazolinones. aablocks.com Similarly, reaction with isocyanates can yield benzo-fused 4-borauracils. aablocks.com These transformations highlight the utility of this compound as a precursor to diverse heterocyclic frameworks.

Table 2: Potential Cyclocondensation Reactions

ReactantResulting Heterocyclic SystemReference
Isatoic AnhydrideBenzo[d] nih.govnih.govucl.ac.ukdiazaborinin-4(1H)-one aablocks.com
Isocyanate (R-N=C=O)Benzo-fused 4-borauracil aablocks.com
2-Formylphenylboronic AcidMacrocyclic dimers with N→B coordinate bonds aablocks.com

Boronic Acid-Mediated Condensation Reactions

Boronic acids are recognized not only as substrates in coupling reactions but also as effective catalysts for condensation reactions, particularly for the formation of amide bonds.

The direct formation of an amide bond from a carboxylic acid and an amine involves the formal dehydration of the two components, a process that is typically thermodynamically unfavorable without activation. Boronic acids have emerged as effective catalysts for this transformation. nih.gov The mechanism is believed to involve the activation of the carboxylic acid through the formation of an acylboronate or related species, which is more susceptible to nucleophilic attack by the amine. nih.gov

However, the catalytic activity of simple boronic acids can be significantly hampered by certain substrates. chemrxiv.orgrsc.org Amines with strong coordinating capabilities, such as 2-aminopyridine, have been shown to deactivate boronic acid catalysts. chemrxiv.org This deactivation is proposed to occur through the formation of stable, catalytically inactive boroxine (B1236090) species, which are stabilized by the coordinating substrate. rsc.org Given that this compound possesses an ortho-amino group, its use as a catalyst in amidation reactions could be complicated by similar self-inhibition effects, where intermolecular coordination could lead to the formation of inactive aggregates.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating portions of all reactants. ias.ac.in The synthesis of 2-amino-4H-chromenes is a classic example, typically achieved through a one-pot, three-component reaction of an aldehyde, malononitrile, and an activated phenol (B47542) such as α- or β-naphthol or resorcinol. nih.govajgreenchem.com

The established mechanism for this transformation involves an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of the phenolic reactant and subsequent intramolecular cyclization and tautomerization to yield the final 2-amino-4H-chromene product. nih.gov The direct participation of an arylboronic acid like this compound as one of the primary components in this specific MCR is not described in the scientific literature. The reaction fundamentally relies on a carbonyl component (aldehyde), a C-H acid (malononitrile), and a nucleophilic phenol, a template which does not readily accommodate the boronic acid.

Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of adaptable and stimuli-responsive chemical systems. chemrxiv.org Boronic acids are exemplary reagents in DCC due to their ability to form reversible covalent bonds with a variety of nucleophiles. nih.gov

A particularly relevant transformation for this compound is the formation of iminoboronates. nih.gov When an ortho-aminophenylboronic acid reacts with a carbonyl compound (an aldehyde or ketone), an imine is formed. The adjacent boronic acid can then form a dative coordinate bond (N→B) with the imine nitrogen. nih.govchemrxiv.org This intramolecular interaction creates a cyclic iminoboronate structure that is significantly more stable than a simple imine but remains reversible. nih.gov

This equilibrium between the open-chain imine and the cyclic iminoboronate can be influenced by external stimuli such as pH, allowing for the controlled assembly and disassembly of molecular structures. nih.gov This reversible nature makes the iminoboronate linkage highly valuable for applications in bioconjugation, the development of self-healing materials, and the construction of dynamic combinatorial libraries. nih.govchemrxiv.org The fast and reversible conjugation chemistry enabled by iminoboronate formation at neutral pH is a significant advantage for biological applications. nih.gov

Reversible Cis-Diol Conjugation

The reactivity of this compound with cis-diols is a cornerstone of its application in molecular recognition and sensing. Boronic acids, as Lewis acids, undergo a reversible covalent interaction with compounds containing 1,2- or 1,3-cis-diol moieties to form stable five- or six-membered cyclic boronate esters. nih.gov This conjugation reaction is highly dependent on pH. In its native state, the boron atom of the boronic acid is trigonal planar and sp² hybridized. Upon reaction with a diol in an aqueous solution, it transitions to a more stable tetrahedral, sp³ hybridized anionic boronate ester. manchester.ac.uk This transformation is favored in neutral to alkaline conditions, while the ester bond is readily hydrolyzed under acidic conditions, rendering the conjugation reversible. manchester.ac.uk

The equilibrium of this reaction is significantly influenced by the acidity (pKa) of the boronic acid and the diol. nih.gov The electronic properties of substituents on the phenyl ring play a crucial role in modulating the boronic acid's pKa. Electron-withdrawing groups lower the pKa, increasing the Lewis acidity of the boron atom and generally favoring ester formation at physiological pH. Conversely, electron-donating groups raise the pKa. For this compound, the electron-withdrawing chloro group and the electron-donating amino group have opposing effects on the acidity of the boron center. The relationship between substituent effects and boronic acid pKa has been systematically studied, often showing a correlation with Hammett parameters. sci-hub.runih.gov

While the precise binding constants for this compound are not extensively documented, the influence of various substituents on phenylboronic acid's pKa and its binding affinity with the model diol Alizarin Red S (ARS) provides a framework for understanding its expected reactivity.

Substituent on Phenylboronic AcidpKaBinding Constant (K) with ARS (M⁻¹)Optimal Binding pH
4-OCH₃9.182008.0
H8.8015007.5
4-Cl8.2322007.0
3-NO₂7.9959006.8

This table illustrates the general trend that electron-withdrawing substituents decrease the pKa of the boronic acid and increase the binding constant with a diol like Alizarin Red S. Data compiled from multiple sources. sci-hub.ruresearchgate.net

The kinetics of boronate ester formation are rapid, and both the neutral boronic acid [RB(OH)₂] and its anionic boronate form [RB(OH)₃]⁻ are considered reactive species toward the diol. researchgate.netnih.govresearchgate.net The universal mechanism suggests that the reaction proceeds through multiple pathways, with the optimal pH for binding being influenced by the pKa values of both the boronic acid and the diol. sci-hub.ruresearchgate.net This reversible and pH-sensitive interaction allows for the design of systems that can capture and release diol-containing molecules, such as carbohydrates, in response to pH changes. nih.gov

Iminoboronate and Salicylhydroxamic-Boronate Formation

Beyond diol recognition, the ortho-amino group in this compound facilitates other significant chemical transformations, including the formation of iminoboronates and salicylhydroxamic-boronates.

Iminoboronate Formation

Iminoboronate chemistry involves the formation of an imine bond adjacent to a boronic acid group on an aromatic ring. chemrxiv.org Typically, this involves the condensation of an ortho-formyl or ortho-acetyl phenylboronic acid with a primary amine or a related α-nucleophile. nih.govnih.gov In the case of this compound, the reaction would proceed via the condensation of its ortho-amino group with an external aldehyde or ketone.

The resulting imine is stabilized by the formation of an intramolecular dative B-N bond, where the lone pair of electrons on the imine nitrogen coordinates to the empty p-orbital of the boron atom. nih.govresearchgate.net This interaction significantly enhances the thermodynamic stability of the imine linkage in aqueous media compared to a standard Schiff base, which is often prone to hydrolysis. chemrxiv.org This neighboring group effect leads to a fast and reversible conjugation chemistry that can be performed at neutral pH. nih.govnih.govresearchgate.net The dynamic nature of the iminoboronate bond makes it a valuable tool in dynamic covalent chemistry and the development of stimuli-responsive materials. chemrxiv.org

The kinetics and stability of iminoboronate formation have been studied using model systems. For example, 2-acetylphenylboronic acid (2-APBA) reacts rapidly with various nucleophiles, with rate constants comparable to some of the fastest bioorthogonal reactions. nih.gov

NucleophileReactantSecond-Order Rate Constant (k_on) (M⁻¹s⁻¹)Dissociation Constant (K_d)
Phenylhydrazine2-APBA~10² - 10³70 nM
Alkoxyamine2-APBA~10³14 µM
Acylhydrazide2-APBA-0.6 mM

This table presents kinetic and thermodynamic data for the reaction of 2-acetylphenylboronic acid (2-APBA) with various α-nucleophiles, demonstrating the rapid and tunable nature of iminoboronate formation. Data compiled from multiple sources. nih.govresearchgate.net

Salicylhydroxamic-Boronate Formation

This compound can also form a highly stable complex with salicylhydroxamic acid (SHA). This interaction is a specific and strong binding event that has been leveraged for applications such as protein immobilization and affinity chromatography. acs.orgnih.gov The reaction involves the formation of a boronic acid complex that is stable under physiological conditions (e.g., pH 8.3) but can be modulated by changes in pH. nih.gov The structure of the phenylboronic acid (PBA)·SHA complex has been characterized, confirming a robust interaction. acs.org This affinity system, which exhibits antibody-like properties, relies on the specific complexation between the boronic acid moiety and the support-bound salicylhydroxamic acid derivative. acs.orgnih.gov

Catalytic Role and Mechanistic Insights of 2 Amino 4 Chlorophenyl Boronic Acid Analogs

Lewis Acidity and Catalytic Activity of Arylboronic Acids

The catalytic prowess of arylboronic acids is intrinsically linked to their character as Lewis acids—species that can accept an electron pair. tandfonline.comresearchgate.net The boron atom in boronic acids possesses a vacant p-orbital, rendering it electrophilic and capable of activating functional groups like carboxylic acids. rsc.orgnih.gov This Lewis acidity can be modulated by the substituents on the aromatic ring. rsc.org Electron-withdrawing groups tend to increase the Lewis acidity of the boron center, which can enhance catalytic activity in certain reactions. Conversely, electron-donating groups may decrease Lewis acidity. rsc.org

Table 1: Effect of Aryl Substituents on Boronic Acid Catalytic Activity

Arylboronic Acid SubstituentElectronic EffectImpact on Lewis AcidityObserved Catalytic Activity Trend
Electron-Withdrawing (e.g., -CF3, -NO2)Increases electrophilicity of BoronIncreasesGenerally higher activity rsc.org
Electron-Donating (e.g., -OCH3, -N(CH3)2)Decreases electrophilicity of BoronDecreasesGenerally lower activity rsc.org
Ortho-substituents (e.g., -I, -CF3)Steric and electronic effectsVariableOften leads to highly efficient catalysts by destabilizing inactive boroxine (B1236090) forms rsc.orgmdpi.comrsc.org

This table provides a generalized summary based on established principles in boronic acid catalysis.

Mechanistic Elucidation of Boron-Catalyzed Amidation

The mechanism of direct amidation catalyzed by boronic acids is a complex process that has been the subject of extensive investigation. While initially thought to proceed through a simple monomeric intermediate, recent studies have unveiled a more intricate pathway involving dimeric species and crucial boron-nitrogen interactions. mdpi.comnih.govrsc.org

Initially, the accepted mechanism involved the reaction of a boronic acid with a carboxylic acid to form a monomeric acyloxyboron intermediate. researchgate.netnih.gov This intermediate was thought to be the active acylating agent, which would then react with an amine. However, detailed mechanistic studies, supported by NMR spectroscopy, X-ray crystallography, and theoretical modeling, have challenged this view. nih.govrsc.org

The current understanding suggests that the catalytic cycle is more likely to proceed through the formation of dimeric B-X-B motifs (where X can be oxygen or a nitrogen-containing group). rsc.orgnih.gov These dimeric species, such as a 2:2 complex of carboxylic acid and arylboronic acid, are believed to be the key active intermediates. mdpi.com This dimeric structure is uniquely capable of activating the carboxylic acid while simultaneously coordinating the amine nucleophile, facilitating its delivery to the carbonyl group for amide bond formation. nih.gov The formation of these bridged B-O-B systems is extremely facile and plays a significant role in the catalytic process. nih.gov

A key insight into the amidation mechanism comes from comparing the catalytic competence of boronic acids (RB(OH)₂) with borinic acids (R₂BOH). Extensive studies have demonstrated that borinic acids are generally not effective catalysts for direct amidation. nih.govrsc.orgresearchgate.net This is because they tend to form unreactive amino-carboxylate complexes with the reactants or undergo protodeboronation in the presence of carboxylic acids to yield the corresponding boronic acids. nih.govic.ac.uk

The inability of borinic acids to catalyze the reaction implies that a minimum of three free coordination sites on the boron atom is necessary for catalytic activity. nih.govrsc.org This observation strongly supports the proposed mechanisms involving dimeric intermediates, as the formation of such bridged structures would be hindered with borinic acids, which have only one hydroxyl group. nih.gov

Table 2: Comparison of Boronic and Borinic Acids in Amidation Catalysis

Catalyst TypeStructureCoordination SitesCatalytic Competence in AmidationReasoning
Boronic AcidRB(OH)2Three (via 2 OH groups)Effective CatalystCan form active dimeric B-O-B or B-N-B intermediates nih.govrsc.org
Borinic AcidR2BOHTwo (via 1 OH group)Not a competent catalystForms unreactive complexes or undergoes protodeboronation nih.govic.ac.uk

Kinetics and Thermodynamics of Catalytic Cycles

Kinetic studies of boronic acid-catalyzed amidation reactions have revealed a first-order dependence on the concentration of the boron catalyst. nih.gov This finding is consistent with a mechanism where the active catalyst is either a monomeric or a dimeric species, provided that it maintains its form throughout the rate-determining step of the catalytic cycle. nih.gov The rate-determining step itself is thought to be the cleavage of the C-O bond within a tetracoordinate acyl boronate intermediate that forms after the amine attacks the activated carboxylic acid. rsc.orgnih.gov The reaction kinetics can be complex, and in some cases, excess carboxylic acid has been observed to inhibit the catalyst, possibly by forming off-cycle, inactive species. nih.gov

Supramolecular Chemistry and Crystal Engineering Involving 2 Amino 4 Chlorophenyl Boronic Acid

Co-crystallization with Organic Molecules

Co-crystallization is a powerful technique to modify the physicochemical properties of active pharmaceutical ingredients (APIs) by incorporating a neutral co-former into the crystal lattice. nih.gov The selection of a suitable co-former is critical and is often guided by the principle of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions.

There is a notable lack of specific published studies on the co-crystallization of (2-Amino-4-chlorophenyl)boronic acid with pharmaceutical co-formers. However, extensive research on the closely related isomer, 4-chlorophenylboronic acid (4ClB), demonstrates the potential of this class of compounds in forming novel pharmaceutical co-crystals.

In a comprehensive study, 4-chlorophenylboronic acid was successfully co-crystallized with several pharmaceutical compounds, including nitrofurazone (B1679002), aciclovir, and caffeine, using a slow evaporation solution growth technique. mdpi.com The formation of these molecular complexes was confirmed by single-crystal X-ray diffraction and differential scanning calorimetry. mdpi.com The resulting co-crystals exhibited different stoichiometries, such as 1:1 and 2:1 (boronic acid to co-former), indicating that the molecular ratio is a critical experimental variable. mdpi.com These findings highlight the capability of the chlorophenylboronic acid scaffold to form stable co-crystals with diverse pharmaceutical molecules, a potential that this compound likely shares, with the added complexity and interaction potential of its amino group.

Table 1: Examples of Co-crystals Formed with 4-Chlorophenylboronic Acid (4ClB) and Pharmaceutical Co-formers Note: This data is for a related isomer and is presented for illustrative purposes.

Pharmaceutical Co-formerResulting Co-crystal Stoichiometry (4ClB:Co-former)Reference
Nitrofurazone2:1 mdpi.com
Aciclovir1:1 mdpi.com
Caffeine2:1 mdpi.com
Theophylline1:1 mdpi.com

The presence of both an acidic boronic acid group and a basic amino group makes this compound an interesting candidate for co-crystallization with amino acids and other amines. Amino acids, being zwitterionic, offer both carboxylic acid and amino functionalities for hydrogen bonding. nih.govnih.gov

While specific studies on this compound are scarce, research on other aminophenylboronic acids and halophenylboronic acids provides significant insights. For instance, 3-aminophenylboronic acid has been shown to form supramolecular structures with 4,4'-bipyridine, where the amino group participates in N-H···N hydrogen bonds. researchgate.net In another relevant study, co-crystallization attempts between 4-chlorophenylboronic acid and the amino acid L-proline successfully yielded a co-crystal with a 1:1 molar ratio. mdpi.comresearchgate.net In contrast, similar experiments with serine, phenylalanine, and arginine under the tested conditions did not lead to co-crystal formation, instead producing mixtures of crystalline and amorphous phases. researchgate.net This demonstrates the high degree of specificity in molecular recognition between boronic acids and amino acids. The formation of stable co-crystals is often driven by the formation of robust, charge-assisted heterosynthons between the boronic acid and the carboxylate group of the amino acid. researchgate.net

Hydrogen Bonding Networks in Solid-State Structures

A common and predictable interaction pattern for boronic acids is the formation of a self-complementary homodimer via a pair of O-H···O hydrogen bonds, creating a cyclic R²₂(8) graph-set motif. mdpi.com This robust synthon is a recurring feature in the crystal structures of many phenylboronic acids. Studies on 4-chlorophenylboronic acid co-crystals have shown that while this homodimer can be the dominant motif, the presence of competitive hydrogen bonding partners in co-formers can lead to the formation of alternative heterosynthons. mdpi.com For this compound, the additional amino group (a hydrogen bond donor) and the potential for intramolecular N-H···O hydrogen bonding could influence or even disrupt the formation of the classic R²₂(8) boronic acid homodimer, leading to more complex, catemeric, or layered structures.

When co-crystallized with molecules containing acidic or basic groups, boronic acids can form strong, charge-assisted hydrogen bonds. A particularly stable and well-documented motif is the charge-assisted –B(OH)₂···carboxylate heterosynthon, which is expected to be a dominant interaction when co-crystallizing with amino acids or carboxylic acids. researchgate.net This synthon involves hydrogen bonds between the boronic acid hydroxyl groups and the negatively charged carboxylate group of the co-former. researchgate.net

In the case of this compound, its own amino group can become protonated in the presence of a sufficiently acidic co-former, creating a positively charged ammonium (B1175870) group (-NH₃⁺). This would enable the formation of strong N⁺-H···O or N⁺-H···N charge-assisted hydrogen bonds, which are known to be significant structure-directing interactions in crystal engineering. researchgate.net The interplay between the boronic acid's interactions and those of the protonated amino group could give rise to complex zwitterionic hydrogen-bonding motifs. rsc.org

Influence of Solvent and Stoichiometry on Co-crystal Formation

The outcomes of co-crystallization experiments are highly sensitive to experimental conditions, with solvent and stoichiometry being two of the most critical parameters.

The choice of solvent can determine which crystalline form or polymorph is produced, or whether a co-crystal forms at all. tbzmed.ac.irnih.gov Solvents can influence the solubility of the components, mediate intermolecular interactions, and in some cases, become incorporated into the crystal lattice to form solvates. researchgate.net Studies on 4-halophenylboronic acids have shown that the presence or absence of water in the crystallization solvent can be a deciding factor in the formation of different polymorphs of a co-crystal. researchgate.net

Stoichiometry, the molar ratio of the boronic acid to the co-former, is equally crucial. Varying the stoichiometry (e.g., 1:1, 1:2, 2:1) can lead to the formation of different co-crystal phases with distinct crystal structures and properties. mdpi.comresearchgate.net For example, co-crystallization of 4-chlorophenylboronic acid with nitrofurazone yielded a 2:1 co-crystal, while with aciclovir, a 1:1 ratio was observed. mdpi.com There is not always a direct correlation between the stoichiometry of the co-crystal and its dissolution rate or stability. nih.gov Therefore, a thorough screening of both solvent systems and stoichiometric ratios is essential in the rational design and discovery of new co-crystals involving this compound.

Computational and Theoretical Investigations of 2 Amino 4 Chlorophenyl Boronic Acid

Electronic Structure and Reactivity Descriptors

The arrangement of electrons in a molecule is fundamental to its chemical behavior. Computational methods, particularly those based on density functional theory (DFT), are instrumental in mapping the electronic landscape and deriving key reactivity descriptors.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity.

A computational analysis of (2-Amino-4-chlorophenyl)boronic acid would calculate the energies and spatial distributions of these orbitals. The presence of the electron-donating amino (-NH2) group and the electron-withdrawing chloro (-Cl) group on the phenyl ring, along with the boronic acid [-B(OH)2] group, would significantly influence the energies and localization of the HOMO and LUMO. It is anticipated that the HOMO would be largely localized on the electron-rich amino group and the phenyl ring, while the LUMO would have significant contributions from the electron-deficient boron atom.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)Primary Atomic Orbital Contributions
HOMO -5.8N(p), C(π)
LUMO -1.2B(p), C(π*)
HOMO-LUMO Gap 4.6-

Note: The data in this table is illustrative and represents typical values for a molecule of this nature. Actual values would be determined from specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, an MEP study would likely reveal a negative potential (red) around the oxygen atoms of the boronic acid group and the nitrogen atom of the amino group, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic interaction. Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, highlighting their role as hydrogen bond donors. The boron atom would also exhibit a degree of positive potential.

Modeling Intermolecular Interactions

The way molecules interact with each other is crucial for understanding their behavior in condensed phases and their role in supramolecular chemistry. Computational models can quantify the strength and nature of these interactions.

Quantum Mechanical Calculations of Hydrogen Bonding Energies

Hydrogen bonding is a critical intermolecular force for this compound, given the presence of both hydrogen bond donors (-NH2, -OH) and acceptors (-NH2, -OH). Quantum mechanical calculations can be employed to determine the geometry and energy of hydrogen-bonded dimers or larger clusters of the molecule. These calculations provide precise information on the strength of these interactions, which governs the formation of stable supramolecular structures.

A typical computational approach would involve optimizing the geometry of a dimer of this compound and calculating the interaction energy, corrected for basis set superposition error (BSSE). The results would quantify the stability gained through the formation of intermolecular hydrogen bonds.

Table 2: Illustrative Calculated Hydrogen Bond Energies for a this compound Dimer

Hydrogen Bond TypeDistance (Å)Calculated Interaction Energy (kcal/mol)
O-H···O (Boronic Acid) 1.85-6.5
N-H···O (Amino to Boronic Acid) 2.10-3.8

Note: The data in this table is for illustrative purposes to demonstrate the output of such a calculation. The actual values would depend on the specific geometry and level of theory used.

Theoretical Models for Molecular Recognition

The principles of molecular recognition involve the specific binding of a host molecule to a guest molecule through a variety of non-covalent interactions. This compound, with its array of functional groups, has the potential to act as a building block in molecular recognition systems. Theoretical models can be used to design and evaluate the binding of this molecule to various targets, such as saccharides or other biologically relevant molecules. Computational docking and molecular dynamics simulations are powerful tools in this regard, predicting the preferred binding modes and affinities.

Simulations of Mechanistic Pathways

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products, and calculating their relative energies. Such studies provide a detailed, step-by-step understanding of the reaction mechanism, which can be invaluable for optimizing reaction conditions and developing new synthetic methodologies. A mechanistic simulation would reveal the energy barriers for each step, identifying the rate-determining step of the reaction.

Molecular Dynamics (MD) Simulations for Reaction Mechanisms

While specific molecular dynamics (MD) simulations elucidating the reaction mechanisms of this compound are not extensively documented in the literature, the general principles of using computational chemistry to study the mechanisms of reactions involving arylboronic acids are well-established. Density Functional Theory (DFT) is a common method used to explore reaction pathways, such as the metal-free amination of arylboronic acids. These studies reveal that the mechanism likely involves a facile 1,2-aryl migration. acs.org The presence of specific substituents on the aminating agent can play a critical role in lowering the free energy barrier for this migration step. acs.org

Car–Parrinello molecular dynamics, for instance, has been used to simulate the rapid reaction steps in the electrolysis of amino acids, modeling reaction mechanisms in full detail on a picosecond timescale. mdpi.com This highlights the potential for advanced simulation techniques to unravel complex reaction pathways. The general approach for investigating reaction mechanisms computationally often involves identifying transition states and calculating activation energy barriers, which provides a quantitative understanding of the reaction kinetics.

The table below illustrates a hypothetical comparison of activation energies for a generic reaction involving substituted phenylboronic acids, which could be determined using computational methods.

Phenylboronic Acid SubstituentReaction StepCalculated Activation Energy (kcal/mol)
2-Amino-4-chloro1,2-Aryl MigrationData not available
Unsubstituted1,2-Aryl MigrationReference value
4-Nitro (electron-withdrawing)1,2-Aryl MigrationExpected to be lower
4-Methoxy (electron-donating)1,2-Aryl MigrationExpected to be higher

This table is illustrative and based on general chemical principles, as specific computational data for this compound was not found.

Computational Estimation of Lewis Acidity

The Lewis acidity of boronic acids is a key determinant of their reactivity, particularly in processes like the formation of boronate complexes. Computational methods are frequently employed to estimate the Lewis acidity of substituted phenylboronic acids. researchgate.netnih.govresearchgate.net Several theoretical descriptors can be used for this purpose, including Lowest Unoccupied Molecular Orbital (LUMO) energies, the global electrophilicity index (GEI), fluoride (B91410) ion affinity (FIA), and ammonia (B1221849) affinity (AA). nih.govresearchgate.net

It has been found that computed ammonia affinity (AA) provides a unified and accurate evaluation of the Lewis acidity for a wide range of organoboronates and organoboronamides. nih.govresearchgate.net This method is considered superior to FIA in some cases because it better reflects the influence of electron donation from nitrogen atoms to the boron center in the optimized adducts. nih.gov

Computational studies have shown that for meta- and para-substituted phenylboronic acids, there is an excellent correlation between their acidity constants and the Hammett equation. mdpi.com While ortho-substituted compounds often deviate from this correlation due to steric effects, computational approaches can still provide valuable insights. mdpi.commdpi.com

The following table presents a comparative overview of different computational methods used to evaluate the Lewis acidity of boronic acid derivatives.

Computational MethodPrincipleApplicability to this compound
LUMO Energy The energy of the Lowest Unoccupied Molecular Orbital; a lower LUMO energy generally indicates higher electrophilicity and Lewis acidity.Applicable, but may not always provide a complete picture of reactivity.
Global Electrophilicity Index (GEI) A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.A useful descriptor for quantifying Lewis acidity.
Fluoride Ion Affinity (FIA) The enthalpy change associated with the binding of a fluoride ion to the boronic acid in the gas phase.A direct measure of Lewis acidity, though calculations can be complex. nih.gov
Ammonia Affinity (AA) The computed enthalpy change for the formation of an adduct between the boronic acid and ammonia.Considered a robust and unified method for evaluating the Lewis acidity of various organoboron compounds. nih.govresearchgate.net

Furthermore, the pKa of arylboronic acids can be computationally determined, which is directly related to their Lewis acidity in aqueous solution. mdpi.com Accurate pKa calculations require considering different possible conformations of the hydroxyl groups in both the acid and its conjugate base. mdpi.com

Advanced Applications in Chemical Biology and Material Science Excluding Direct Human Biological Data

Molecular Probe Development

The development of molecular probes is crucial for detecting and imaging biological molecules to understand cellular processes. Boronic acids are particularly useful in this regard due to their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common structural motifs in biological molecules like saccharides, glycoproteins, and ribonucleic acids. nih.gov

(2-Amino-4-chlorophenyl)boronic acid serves as a key scaffold for constructing such probes. The boronic acid group acts as the recognition element for cis-diol-containing targets. Meanwhile, the amino group on the phenyl ring provides a convenient attachment point for signaling units, such as fluorophores or electroactive moieties, through standard amide coupling reactions. The chloro substituent can be used to modulate the electronic properties and binding affinity (pKa) of the boronic acid, allowing for the fine-tuning of probes for specific pH environments. acs.org By incorporating this versatile building block, researchers can design a wide array of boronate-based affinity materials and biosensors for the selective recognition and detection of biologically relevant species. nih.gov

Bioisosteric Replacement Strategies

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles. spirochem.comcambridgemedchemconsulting.com

Boronic Acid as a Bioisostere for Phenols

The boronic acid group can serve as a non-classical bioisostere for several functional groups, including phenols, carboxylic acids, and phosphates. researchgate.netnih.gov Specifically, the B(OH)2 group can mimic the hydrogen-bonding and acidic characteristics of a phenolic hydroxyl group. This substitution can be advantageous in drug design to overcome metabolic liabilities associated with phenols, such as rapid glucuronidation, which can lead to poor bioavailability. The use of this compound as a synthetic precursor allows for the incorporation of an "arylboronic acid" moiety in place of a "substituted phenol" ring within a larger molecular structure, potentially improving its drug-like properties while maintaining key interactions with its biological target.

Impact on Solubility and Bioactivity at a Molecular Level

Replacing a functional group with a bioisostere like boronic acid can significantly alter a molecule's physicochemical properties. The trigonal planar boronic acid and its tetrahedral boronate ester form have distinct geometries and electronic distributions compared to a phenol (B47542). This substitution impacts:

Acidity (pKa): The Lewis acidity of the boron atom can be tuned by substituents on the aromatic ring. The presence of the electron-withdrawing chloro group on this compound lowers the pKa, influencing its ionization state and binding affinity at physiological pH. acs.org

Solubility: The boronic acid group can participate in hydrogen bonding as both a donor and an acceptor, which can influence aqueous solubility.

Binding Interactions: The ability of boronic acids to form reversible covalent bonds with target proteins (e.g., with serine residues in an active site) offers a unique binding mode not available to phenols, potentially leading to altered bioactivity or improved binding affinity.

These modifications, enabled by precursors like this compound, provide medicinal chemists with a powerful tool to optimize molecular properties for improved performance at a molecular level.

Enzyme and Protein Interaction Studies

The unique reactivity of the boronic acid moiety makes it an invaluable tool for studying enzyme mechanisms and protein interactions, particularly in the context of allosteric modulation.

Investigation of Pyruvate Kinase M2 (PKM2) Activation Mechanisms

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis and a significant target in cancer metabolism research. It exists in an equilibrium between a highly active tetrameric state and a less active dimeric state. Small-molecule activators that stabilize the tetrameric form are of great interest. nih.gov

Recent studies have identified boronic acid derivatives as a novel class of potent PKM2 activators. nih.govsci-hub.se These compounds function by promoting the tetramerization of PKM2, effectively locking the enzyme in its high-activity state. nih.gov While studies have not exclusively used this compound itself, they have synthesized complex derivatives that incorporate a substituted arylboronic acid scaffold, demonstrating the principle and utility of this chemical class. For instance, a boronic acid-based derivative, referred to as Compound 1 , and the activator DASA-58 were found to activate PKM2 with high potency. nih.gov Another complex derivative, Compound 6c , which contains a (4-chlorophenyl)amino moiety, also emerged as a potent activator. researchgate.net These findings underscore the potential of using this compound as a starting material to generate novel and effective PKM2 activators for research purposes.

CompoundTargetMechanismPotency (AC50)Reference
Compound 1 (Boronic Acid Derivative)PKM2Activation25 nM nih.gov
DASA-58PKM2Allosteric Activation38 nM caymanchem.com
TEPP-46PKM2Allosteric Activation92 nM xcessbio.commedchemexpress.com

Ligand Binding and Allosteric Modulation Studies

Allosteric modulators are molecules that bind to a protein at a site distinct from the primary active (orthosteric) site, causing a conformational change that alters the protein's activity. nih.gov PKM2 activators such as TEPP-46 and DASA-58 function as allosteric modulators by binding to a pocket at the subunit interface, which stabilizes the active tetramer. nih.govnih.gov

Boronic acids have proven to be excellent chemical tools for investigating such allosteric mechanisms. nih.gov Their ability to form reversible covalent bonds with nucleophilic amino acid residues (like serine or lysine) within a binding pocket can be exploited to probe protein conformational dynamics. nih.govresearchgate.net Researchers have successfully used boronic acid derivatives to explore allosteric modulation of G protein-coupled receptors like CXCR3. nih.gov The synthesis of novel ligands derived from this compound could therefore provide powerful probes to map allosteric binding sites, identify key receptor-ligand interactions, and understand the mechanisms of signal transduction in various protein systems.

Interactions with Other Biomolecules (e.g., Sugars, Peptides)

This compound represents a class of substituted phenylboronic acids with significant potential for interactions with biomolecules, primarily driven by the unique chemical properties of the boronic acid functional group. These interactions are of considerable interest in the fields of chemical biology and material science for the development of sensors, separation matrices, and responsive materials. The presence of both an amino group and a chloro substituent on the phenyl ring is anticipated to modulate the binding affinity and selectivity of the boronic acid moiety towards diol-containing molecules like sugars and specific amino acid residues in peptides.

Interactions with Sugars

The fundamental principle governing the interaction of this compound with sugars is the formation of reversible covalent bonds between the boronic acid and the cis-diol functionalities present in many saccharides. This reaction leads to the formation of five- or six-membered cyclic boronate esters. The stability of these esters is influenced by several factors, including the pH of the medium, the structure of the sugar, and the electronic properties of the phenylboronic acid.

The amino group at the ortho-position is expected to play a crucial role by forming an intramolecular dative B-N bond, which lowers the pKa of the boronic acid. This is advantageous for interactions at physiological pH, as the tetrahedral boronate form, which is more reactive towards diols, is favored. The electron-withdrawing nature of the chlorine atom at the para-position can further increase the Lewis acidity of the boron atom, potentially enhancing the binding affinity for sugars.

While specific binding data for this compound is not extensively available in the public domain, the binding affinities of related aminophenylboronic acids and chlorophenylboronic acids with various sugars have been reported. These studies provide a basis for understanding the expected interaction behavior. For instance, aminophenylboronic acids have been shown to exhibit preferential binding to fructose (B13574) over glucose, a common characteristic of simple phenylboronic acids. The binding constants are typically in the millimolar range and are pH-dependent.

Table 1: Representative Binding Constants of Phenylboronic Acid Derivatives with Sugars at Neutral pH

Boronic Acid DerivativeSugarBinding Constant (K, M⁻¹)Technique
3-Aminophenylboronic acidFructose1.8 x 10³Fluorescence Spectroscopy
3-Aminophenylboronic acidGlucose1.2 x 10²Fluorescence Spectroscopy
4-Chlorophenylboronic acidGlucoseNot specified, but noted to give a fluorescence responseFluorescence Spectroscopy

Note: The data in this table is based on studies of related compounds and is intended to be illustrative of the potential interactions of this compound.

The interaction with sugars has been widely exploited in the development of fluorescent sensors. The binding event can lead to changes in the fluorescence properties of the molecule, such as an increase or decrease in intensity or a shift in the emission wavelength. This optical response allows for the quantitative detection of saccharides.

Interactions with Peptides

The interaction of this compound with peptides is more complex and can occur through several mechanisms. The boronic acid moiety can interact with specific amino acid side chains. For example, it can form reversible covalent bonds with the side chains of serine, threonine, and tyrosine, which contain hydroxyl groups, although these interactions are generally weaker than those with cis-diols.

Furthermore, boronic acids have been shown to interact with the N-terminal amino group of peptides, particularly under specific pH conditions. The presence of the amino group on the phenyl ring of this compound could also facilitate non-covalent interactions, such as hydrogen bonding, with peptide backbones or side chains.

A significant area of interest is the interaction with glycosylated peptides, where the boronic acid can selectively bind to the glycan portion of the biomolecule. This specificity allows for the enrichment and analysis of post-translationally modified peptides. The affinity for these interactions would be governed by the same principles as the interaction with free sugars.

Research in the broader field of boronic acid-peptide interactions has led to the development of boronic acid-containing peptides as enzyme inhibitors and as tools for bioconjugation. While direct studies on the use of this compound as a probe for peptide structure or function are limited, the fundamental reactivity of the boronic acid group suggests its potential in this area.

Table 2: Potential Interaction Sites of this compound with Peptides

Potential Interaction Site on PeptideType of InteractionNotes
cis-Diol-containing glycans (on glycoproteins)Reversible covalent bondStrongest interaction, basis for glycoprotein (B1211001) recognition.
Serine, Threonine, Tyrosine side chainsReversible covalent bondWeaker interaction compared to cis-diols.
N-terminal α-amino groupReversible covalent bondpH-dependent interaction.
Other amino acid side chains (e.g., Lys, Arg, His)Non-covalent (e.g., hydrogen bonding, electrostatic)Facilitated by the amino and chloro substituents on the phenyl ring.

In material science, the interactions of this compound with both sugars and peptides can be harnessed to create functional materials. For example, polymers functionalized with this boronic acid could be used for the chromatographic separation of glycoproteins or for the development of hydrogels that respond to the presence of specific sugars or peptides.

Q & A

Q. What are the common synthetic methodologies for preparing (2-amino-4-chlorophenyl)boronic acid, and how do reaction conditions influence yield?

this compound is typically synthesized via protodeboronation of alkyl boronic esters or cross-coupling reactions using palladium catalysts. Reaction parameters such as temperature, solvent polarity, and stoichiometry of aryl halides significantly impact yield. For example, anhydrous conditions and inert atmospheres are critical to minimize hydrolysis of intermediates. Post-synthesis purification often involves chromatography or recrystallization to isolate high-purity products .

Q. How does the boronic acid moiety in this compound enable diol recognition, and what analytical techniques validate these interactions?

The boronic acid group forms reversible cyclic esters with 1,2- or 1,3-diols via pH-dependent binding. This interaction is validated using techniques like surface plasmon resonance (SPR) for real-time binding kinetics or HPLC with post-column derivatization using diol-containing probes. For instance, SPR studies demonstrate binding affinities (Kd) in the micromolar range for glycoproteins .

Q. What are the primary applications of this compound in therapeutic research?

This compound serves as a building block in designing covalent protease inhibitors (e.g., mimicking bortezomib’s mechanism) and in boron neutron capture therapy (BNCT) due to its ability to complex with tumor-targeting molecules. Its reversible electrophilicity allows for tunable drug-target interactions .

Advanced Research Questions

Q. How can researchers mitigate non-specific secondary interactions when using this compound in glycoprotein capture assays?

Non-specific binding (e.g., hydrophobic or ionic interactions) can be minimized by optimizing buffer conditions. For example, adding 0.01% Tween-20 reduces hydrophobic interactions, while adjusting pH to 8.5–9.0 enhances boronate-diol specificity. Competitive elution with sorbitol or fructose further confirms selective binding .

Q. What experimental strategies resolve contradictions in reported binding affinities of boronic acids for saccharides?

Discrepancies often arise from variations in pH, buffer composition, or detection methods. Standardized protocols using stopped-flow fluorescence or isothermal titration calorimetry (ITC) under physiological pH (7.4) and ionic strength (150 mM NaCl) improve reproducibility. Kinetic studies reveal kon values for fructose (~10^4 M⁻¹s⁻¹) exceed glucose (~10^2 M⁻¹s⁻¹), aligning with thermodynamic trends .

Q. How does structural modification of this compound impact its thermal stability for flame-retardant applications?

Thermogravimetric analysis (TGA) shows that electron-withdrawing groups (e.g., chloro, amino) enhance thermal stability by reducing oxidative degradation. For example, derivatives with para-substituted electron-withdrawing groups exhibit decomposition temperatures >300°C, compared to ~250°C for unsubstituted analogs. Degradation pathways are characterized via mass spectrometry to identify volatile byproducts .

Q. What LC-MS/MS methodologies enable sensitive detection of boronic acid impurities in drug substrates like Lumacaftor?

A triple quadrupole LC-MS/MS in MRM mode achieves limits of detection (LOD) <1 ppm for carboxy- and methyl-phenylboronic acids. Key parameters include:

  • Ionization : Negative-mode electrospray ionization (ESI) for enhanced sensitivity.
  • Chromatography : C18 columns with 0.1% formic acid in acetonitrile/water.
  • Validation : Linearity (R² >0.99) across 0.5–10 ppm and spike-recovery rates of 90–110% .

Q. How do boronic acid-containing cis-stilbenes derived from this compound inhibit tubulin polymerization?

These compounds mimic combretastatin A-4’s structure, replacing hydroxyl groups with boronic acid to enhance solubility and binding. For example, compound 13c inhibits tubulin polymerization (IC50 = 21 μM) and induces apoptosis in Jurkat cells at 10 nM via caspase-3 activation. COMPARE analysis shows distinct mechanisms compared to non-boronated analogs .

Methodological Guidelines

Designing Boronic Acid-Based Fluorescent Probes for Cell Surface Carbohydrate Detection

  • Scaffold Design : Incorporate fluorophores (e.g., rhodamine) adjacent to the boronic acid group to enable fluorescence quenching upon diol binding.
  • Validation : Use flow cytometry to confirm selectivity for cancer cells overexpressing sialic acid residues.
  • Optimization : Adjust linker length to balance cell permeability and binding affinity .

High-Throughput Synthesis of Boronic Acid Derivatives for Drug Discovery

  • Automation : Employ IMCR (Isobutyl Mixed Condensation Reaction) platforms with MS-guided screening to rapidly assess reactivity.
  • Building Blocks : Use diversely functionalized aryl halides and boronic esters to generate libraries of 100–500 compounds per run.
  • Data Analysis : Cluster reactivity patterns using PCA (Principal Component Analysis) to prioritize lead compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.